4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE
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Overview
Description
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinyl group, a pentyloxyphenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Group: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Attachment of the Pentyloxyphenyl Group:
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate
- Methyl (2-oxo-4-phenyl-1-pyrrolidinyl)acetate
- 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoic acid
Uniqueness
4-(2-OXOPYRROLIDIN-1-YL)-N-[4-(PENTYLOXY)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(4-pentoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-3-4-16-27-19-11-7-17(8-12-19)22-28(25,26)20-13-9-18(10-14-20)23-15-5-6-21(23)24/h7-14,22H,2-6,15-16H2,1H3 |
InChI Key |
PUOBZVZNQUEWQY-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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